4,5-Dichloro-6-(trifluoromethyl)pyrimidine
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Overview
Description
4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For instance, substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
4,5-Dichloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine varies depending on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The chlorine atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Comparison: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and biological activity. Compared to 2,4-dichloro derivatives, the 4,5-dichloro configuration may offer different steric and electronic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
4,5-dichloro-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSXFPPHNGJCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476613 |
Source
|
Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141602-36-0 |
Source
|
Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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